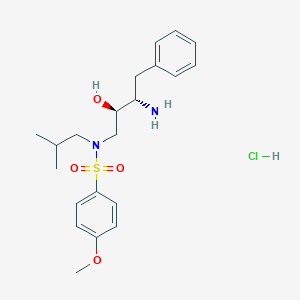![molecular formula C16H13Cl2N3O5S B14033237 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one CAS No. 1628795-46-9](/img/structure/B14033237.png)
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one is a synthetic organic compound that belongs to the class of pyrido[2,3-D]pyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the dichloro and dimethoxy groups on the phenyl ring.
Cyclization: Formation of the pyrido[2,3-D]pyrimidinone core through cyclization reactions.
Sulfonylation: Introduction of the methylsulfonyl group under specific conditions, such as using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.
Substitution: The dichloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medicinally, compounds of this class are often investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific kinases or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(2,6-Dichloro-3,5-dimethoxyphenyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the dichloro and dimethoxy groups on the phenyl ring.
Uniqueness
The presence of both the dichloro and dimethoxy groups on the phenyl ring, along with the methylsulfonyl group, may confer unique chemical properties and biological activities to the compound, distinguishing it from its analogs.
Propiedades
Número CAS |
1628795-46-9 |
|---|---|
Fórmula molecular |
C16H13Cl2N3O5S |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H13Cl2N3O5S/c1-25-9-5-10(26-2)13(18)11(12(9)17)8-4-7-6-19-16(27(3,23)24)21-14(7)20-15(8)22/h4-6H,1-3H3,(H,19,20,21,22) |
Clave InChI |
QBDVKRWCRGXPMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3NC2=O)S(=O)(=O)C)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


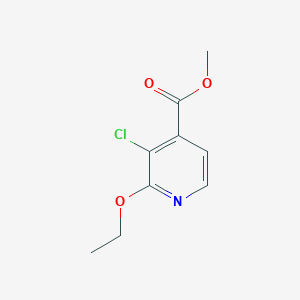
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)

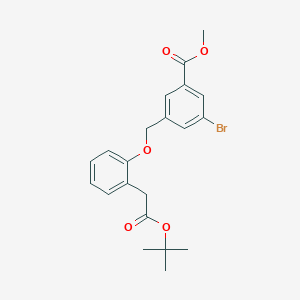
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
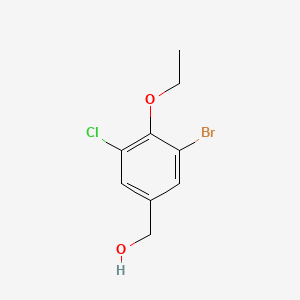
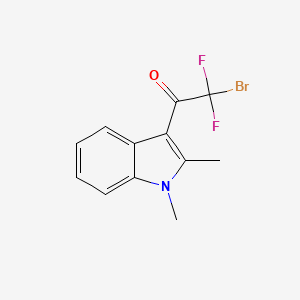




![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
